![molecular formula C24H21N3O4 B2695631 2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide CAS No. 851207-68-6](/img/structure/B2695631.png)
2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with a benzimidazole core structure, which is a type of heterocyclic aromatic organic compound. This core structure is often found in various pharmaceuticals and has diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound seems to include a benzimidazole ring, a phenyl group, and an acetamide group, along with various other functional groups. The presence of these groups could influence the compound’s reactivity and interactions .Wissenschaftliche Forschungsanwendungen
Vasorelaxant Potential
Studies have indicated the relaxant activity of benzimidazole derivatives, particularly focusing on their effects on isolated rat aortic rings. Estrada-Soto et al. (2006) highlighted that certain 2-(o, p-substituted phenyl)-1H-benzimidazole derivatives exhibit potent vasorelaxant properties, which could be leveraged in developing treatments against hypertensive diseases (Estrada-Soto et al., 2006).
Antimicrobial and Antiprotozoal Activities
Benzimidazole compounds have been tested for their antimicrobial and antiprotozoal activities. For instance, novel benzothiazole-substituted β-lactam hybrids were synthesized and showed moderate activities against both Gram-positive and Gram-negative bacterial strains, in addition to antimalarial properties (Alborz et al., 2018). Moreover, Pérez‐Villanueva et al. (2013) synthesized a series of benzimidazole derivatives with significant activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showcasing their potential in treating infections caused by these pathogens (Pérez‐Villanueva et al., 2013).
Anti-inflammatory and Gastroprotective Effects
The anti-inflammatory activity of benzimidazole derivatives has been explored with promising results. Bhor and Sable (2022) synthesized and tested various benzimidazole compounds for their anti-inflammatory effects, finding several potent compounds through the rat-paw edema method (Bhor & Sable, 2022). Additionally, the gastroprotective effects of β3 adrenoceptor agonists, including benzimidazole derivatives, were demonstrated in studies by Sevak et al. (2002), indicating their potential in treating gastric ulcers and related conditions (Sevak et al., 2002).
Anticancer and Antioxidant Activities
Research into the anticancer properties of benzimidazole derivatives has revealed their potential in targeting various cancer cells. El-Shekeil et al. (2012) synthesized new benzimidazole compounds and assessed their in vitro anticancer potential against HeLa and PC3 cells, with some compounds showing moderate cytotoxic effects (El-Shekeil et al., 2012). Saini et al. (2016) also evaluated the antioxidant activity of 2-methyl benzimidazole, underscoring its significance in medicinal chemistry due to its pharmacophoric group (Saini et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-22-13-17(15-28)11-12-21(22)31-16-23-26-19-9-5-6-10-20(19)27(23)14-24(29)25-18-7-3-2-4-8-18/h2-13,15H,14,16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGPTRGOJUEQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea](/img/structure/B2695548.png)
![8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695549.png)
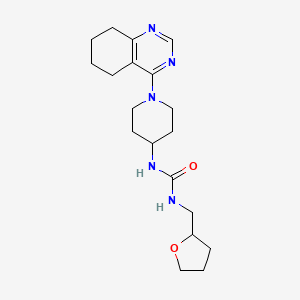
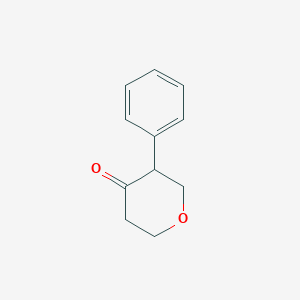
![2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2695558.png)
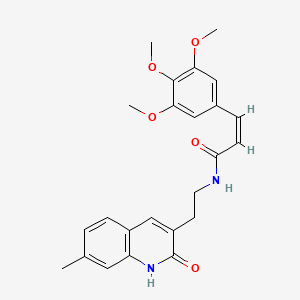
![(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2695562.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide](/img/structure/B2695563.png)
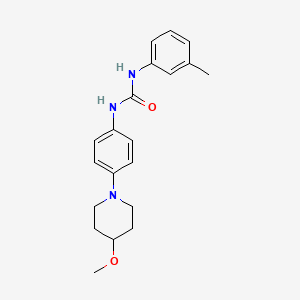
![2-Amino-6-benzyl-4-(2-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2695565.png)
![methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2695566.png)
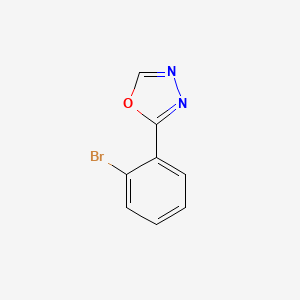
![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl]oxypropanoate](/img/structure/B2695568.png)
